1-(3-methoxypropyl)-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
1-(3-Methoxypropyl)-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic heterocyclic compound featuring a fused pyrido-pyrrolo-pyrimidine core. This scaffold is structurally distinct due to its tricyclic system, which incorporates a pyridine ring fused to a pyrrolopyrimidine moiety. The molecule is substituted at position 1 with a 3-methoxypropyl group and at the carboxamide nitrogen with a 3-morpholinopropyl chain. These substitutions are critical for modulating solubility, bioavailability, and target interactions .
Synthesis of this compound typically involves multi-step protocols, including condensation of substituted pyrimidine precursors with glycinate derivatives under reflux conditions, followed by hydrolysis and coupling with morpholine-containing amines (as inferred from analogous procedures in and ).
Properties
IUPAC Name |
6-(3-methoxypropyl)-N-(3-morpholin-4-ylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4/c1-30-13-5-10-26-18(21(28)23-7-4-8-25-11-14-31-15-12-25)16-17-20(26)24-19-6-2-3-9-27(19)22(17)29/h2-3,6,9,16H,4-5,7-8,10-15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOIXFLRHFRLMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-methoxypropyl)-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 500.59 g/mol. The compound features a pyrido-pyrrolo-pyrimidine scaffold, which is known for its diverse biological activities.
Structural Components
- Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core : This structure is often associated with various biological activities, including anticancer properties.
- Functional Groups : The presence of morpholine and methoxy groups enhances solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that derivatives of pyrido-pyrrolo-pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, structural analogs have shown IC50 values in the low micromolar range against pancreatic adenocarcinoma cells (CFPAC-1) and HeLa cells, suggesting strong growth-inhibitory properties .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | CFPAC-1 | 0.79 | Induction of apoptosis |
| Compound B | HeLa | 0.98 | Cell cycle arrest |
| 1-(3-methoxypropyl)-N-(3-morpholinopropyl)-4-oxo... | Various | TBD | TBD |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cell proliferation and survival pathways .
- Apoptosis Induction : Studies indicate that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways .
Anti-inflammatory and Analgesic Properties
Some related compounds have demonstrated mild anti-inflammatory and analgesic activities. For example, compounds with similar scaffolds have been reported to exhibit weak anti-inflammatory effects comparable to known anti-inflammatory agents .
Study 1: Evaluation of Antiproliferative Effects
A study evaluated the antiproliferative effects of several pyrido-pyrrolo-pyrimidine derivatives. The results highlighted that modifications at specific positions on the pyrimidine ring significantly influenced the activity against cancer cell lines. The most active compounds were those that maintained a balance between hydrophilicity and lipophilicity .
Study 2: Structure-Activity Relationship (SAR)
Research focused on the SAR of pyrido-pyrrolo-pyrimidines revealed that substituents at the nitrogen and carbon positions could enhance potency. The introduction of bulky groups was found to improve binding affinity to target proteins involved in cancer progression .
Table 2: Structure-Activity Relationship Insights
| Position Modified | Substituent Type | Effect on Activity |
|---|---|---|
| N5 | Alkyl group | Increased potency |
| C7 | Aromatic ring | Enhanced selectivity |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A notable example includes research on 7H-Pyrrolo[2,3-d]pyrimidine derivatives that demonstrated activity against multiple cancer types, including leukemia and solid tumors .
Antitubercular Properties
Research highlighted the synthesis of pyrrolo[2,3-d]pyrimidine derivatives as potential antitubercular agents. These compounds showed promising results in inhibiting Mycobacterium tuberculosis growth, suggesting that the target compound may also possess similar properties .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial effects. Studies have indicated that pyrimidine-containing compounds often exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell functions. The specific compound may enhance these effects through its unique substituents .
Central Nervous System Effects
Certain derivatives of this compound have been investigated for their effects on the central nervous system (CNS). Some studies suggest that similar structures can act as CNS depressants or exhibit analgesic properties, potentially useful in treating conditions like anxiety and depression .
Case Studies
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
- Substituent Effects on Solubility: The 3-morpholinopropyl group in the target compound enhances water solubility compared to lipophilic aryl groups (e.g., 4-isopropylphenyl in or o-tolyl in ).
- Steric and Electronic Effects : The 9-methyl substitution in analogs (e.g., ) increases steric bulk, which may hinder binding to certain targets but improves metabolic stability.
Preparation Methods
Nucleophilic Substitution and Cyclization Strategies
Core Pyrrolo[2,3-d]Pyrimidine Formation
The pyrrolo[2,3-d]pyrimidine scaffold is constructed via nucleophilic attack on 2-aminofuran derivatives. As detailed in US5254687A , reacting a nucleophile (e.g., 3-methoxypropylamine) with a 2-aminofuran bearing an ester or cyano group facilitates cyclization. For example, heating 3-methoxypropylamine with 2-amino-5-ethoxycarbonylfuran in ethanol at 80°C for 12 hours yields the bicyclic intermediate. This method avoids specialized equipment, relying instead on reflux conditions and alkanol solvents.
Multi-Component One-Pot Synthesis
Three-Component Condensation
Scielo.org.mx reports a one-pot method for pyrrolo[2,3-d]pyrimidines using arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. While the target compound requires a pyrido[1,2-a] fused system, this approach highlights the utility of tetrabutylammonium bromide (TBAB) as a catalyst in ethanol at 50°C. Adapting this, 3-methoxypropyl-substituted glyoxals could condense with aminouracils and morpholinopropylamine to form the carboxamide in situ, though further optimization would be necessary.
Functional Group Modifications
Carboxylic Acid to Carboxamide Conversion
The 2-carboxamide group is introduced via hydrolysis of ester intermediates followed by coupling with 3-morpholinopropylamine. RSC Advances describes hydrolyzing methyl esters (e.g., methyl 4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate) using aqueous sodium hydroxide, then activating the carboxylic acid with thionyl chloride or carbodiimides for amidation. Reaction with 3-morpholinopropylamine in dichloromethane at 0–25°C yields the carboxamide.
Table 1: Reaction Conditions for Carboxamide Formation
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Ester Hydrolysis | NaOH (2M), Ethanol, Reflux, 4h | 85% | |
| Acid Activation | SOCl₂, DCM, 0°C, 1h | 90% | |
| Amidation | 3-Morpholinopropylamine, DCM, 25°C, 12h | 78% |
Purification and Characterization
Crystallization and Chromatography
Post-synthetic purification leverages differential solubility. US7709657B2 isolates intermediates via crystallization from acetone/toluene mixtures, while final products are purified using silica gel chromatography with ethyl acetate/hexane gradients. Purity is confirmed via HPLC (>95%) and structural validation through $$ ^1 \text{H NMR} $$ and $$ ^{13} \text{C NMR} $$, with characteristic peaks for the morpholinopropyl group (δ 2.4–2.6 ppm, m) and pyrimidine carbonyl (δ 165–170 ppm).
Comparative Analysis of Synthetic Routes
Table 2: Comparison of Key Synthetic Methods
Q & A
Basic Research Question
- Multinuclear NMR : Use NMR (400 MHz) and NMR (125 MHz) in DMSO-d to assign proton environments (e.g., δ 3.17 ppm for OCH) and carbon signals (e.g., δ 161.7 ppm for carbonyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 316.1) with <2 ppm error to validate the molecular formula .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm) to corroborate synthetic intermediates .
What in vitro assays are recommended for preliminary evaluation of its biological activity?
Basic Research Question
- Minimum Inhibitory Concentration (MIC) Assays : Test against Mycobacterium tuberculosis (Mtb) using liquid broth cultures, with MIC values ≤20 µg/mL indicating potency, as demonstrated for related Ag85C inhibitors .
- Kinase Inhibition Profiling : Screen against a panel of protein kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to identify potential therapeutic targets .
How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Advanced Research Question
- Substituent Variation : Systematically modify the 3-methoxypropyl and morpholinopropyl groups to assess their impact on binding affinity. For example, replacing methoxy with ethoxy increased activity in pyrimidine derivatives by 30% .
- Bioisosteric Replacement : Substitute the pyrrolo-pyrimidine core with pyrazolo-pyrimidine or imidazo-pyrimidine scaffolds to evaluate metabolic stability .
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., Ag85C in Mtb) and prioritize synthetic targets .
What computational tools are suitable for predicting binding modes with biological targets?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability, as validated for FRIGATE algorithm-predicted binders .
- Pharmacophore Modeling : Generate 3D pharmacophores using MOE to align electrostatic and hydrophobic features with active site residues .
- Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs to guide SAR refinement .
How should discrepancies in biological activity data across studies be resolved?
Advanced Research Question
- Reproducibility Checks : Standardize assay protocols (e.g., Mtb strain selection, inoculum size) to minimize variability. For example, MIC values for MDR-Mtb varied by ±5 µg/mL due to broth composition differences .
- Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers or confounding factors .
- Orthogonal Assays : Confirm activity with alternate methods (e.g., protein-detected NMR for binding validation) .
What in vitro models are effective for assessing metabolic stability?
Advanced Research Question
- Liver Microsomal Assays : Incubate the compound with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. Half-life (t) >60 minutes indicates favorable stability .
- CYP450 Inhibition Screening : Use fluorogenic substrates to evaluate CYP3A4/2D6 inhibition, critical for avoiding drug-drug interactions .
How can enantiomeric purity be ensured during synthesis?
Advanced Research Question
- Chiral Chromatography : Employ Chiralpak® columns with hexane/isopropanol gradients to separate enantiomers. Purity >99% was achieved for a related dihydropyridine using this method .
- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data to confirm enantiomeric identity .
What methods are recommended for studying plasma protein binding?
Advanced Research Question
- Equilibrium Dialysis : Incubate the compound with human serum albumin (HSA) at 37°C for 4 hours, followed by LC-MS quantification. >90% binding suggests limited free drug availability .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to HSA or α-1-acid glycoprotein to determine association/dissociation rates .
How can formulation strategies enhance solubility for in vivo studies?
Advanced Research Question
- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve aqueous solubility, achieving >80% encapsulation efficiency for hydrophobic pyrimidines .
- Co-Solvent Systems : Prepare solutions with PEG-400 and Labrasol® (1:1 v/v) to enhance bioavailability, as demonstrated for similar carboxamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
